molecular formula C10H8N4O B020946 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine CAS No. 54687-66-0

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

Cat. No. B020946
CAS RN: 54687-66-0
M. Wt: 200.2 g/mol
InChI Key: BZYKRGSMRXJBCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine is a chemical compound with the empirical formula C10H8N4O . It has a molecular weight of 200.20 . This compound is a major metabolic product of hydralazine .


Molecular Structure Analysis

The molecular structure of 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine consists of 10 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom . The IUPAC name for this compound is [1,2,4]triazolo[3,4-a]phthalazin-3-ylmethanol .

Scientific Research Applications

  • Central Nervous System Stimulation: Triazolo[3,4-a]phthalazine derivatives demonstrate potential as central nervous system stimulants without significant toxic effects (Zinczenko, Bernard, Okulicz-Kozaryn, & Mikołajczak, 2014).

  • Anticancer and Antimicrobial Activity: N-aryl substituted phenyl acetamide analogs of 3-methyl-[1,2,4] triazolo[3,4-a] phthalazines show promise in anticancer and antimicrobial applications (Kumar, Kurmarayuni, Indupalli, Pallapati, & Bollikolla, 2019).

  • Anticonvulsant Activity: 6alkoxy[1,2,4]triazolo[3,4a]phthalazines exhibit potential in treating epilepsy by enhancing gamma-aminobutyric acid neurotransmission (Zhang, Guan, Sun, Wei, Chai, & Quan, 2009).

  • Benzodiazepine Receptor Ligands: 6-(Alkylamino)-3-aryl-1,2,4-triazolo[3,4-a]phthalazines may act as benzodiazepine receptor ligands with anticonvulsant and anticonflict effects, showing potential as a new class of these ligands (Tarzia, Occelli, Toja, Barone, Corsico, Gallico, & Luzzani, 1988).

  • Inhibitory Activity Against Bacterial and Fungal Strains: Novel 1,2,4-triazolo[3,4-a] phthalazine derivatives exhibit inhibitory activity against Staphylococcus aureus and other bacterial and fungal strains, indicating potential as antimicrobial agents (Zhang, Xue, He, Shao, Chen, Gu, Ren, Shan, & Liu, 2014).

  • Positive Inotropic Activity: [1,2,4]triazolo[3,4-a]phthalazine and tetrazolo[5,1-a]phthalazine derivatives with substituted piperazine moieties show positive inotropic activity, potentially useful in heart disease treatments (Ma, Cui, Wu, Liu, Cui, Liu, & Piao, 2014).

  • Binding Activity to Benzodiazepine Receptors: 6-substituted-3-aryl-1,2,4-triazolo[3,4-a]phthalazines have shown comparable in vitro binding activity to benzodiazepine receptors as reference drugs like Diazepam and lorazepam (Tarzia, Occelli, & Barone, 1989).

  • Antihypertensive Properties: A study on 3‐substituted amino‐s‐triazolo[3,4‐α]phthalazine derivatives revealed that they did not exhibit antihypertensive properties (Omar, Kasem, Laabota, & Bourdais, 1981).

  • Urinary Hydralazine Metabolite: 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine is identified as a major urinary hydralazine metabolite in humans, suggesting its importance in metabolic pathways (Zimmer, Glaser, Kokosa, Garteiz, Hess, & Litwin, 1975).

Safety And Hazards

Specific safety and hazard information for 3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine is not available in the sources I found. For detailed safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

[1,2,4]triazolo[3,4-a]phthalazin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c15-6-9-12-13-10-8-4-2-1-3-7(8)5-11-14(9)10/h1-5,15H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYKRGSMRXJBCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN3C2=NN=C3CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30969979
Record name ([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

CAS RN

54687-66-0
Record name 3-Hydroxymethyltriazolophthalazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054687660
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30969979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-HYDROXYMETHYL-S-TRIAZOLO(3,4-A)PHTHALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RL977557T9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
Reactant of Route 2
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
Reactant of Route 3
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
Reactant of Route 4
Reactant of Route 4
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
Reactant of Route 5
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine
Reactant of Route 6
3-Hydroxymethyl-s-triazolo[3,4-a]phthalazine

Citations

For This Compound
33
Citations
H Zimmer, R Glaser, J Kokosa, DA Garteiz… - Journal of Medicinal …, 1975 - ACS Publications
The elucidation of thestructure of a new major metabolic product of hydralazine, 3-hydroxymethyl-s-triazolo [3, 4-a]-phthalazine, is described. The structures of several other previously …
Number of citations: 41 pubs.acs.org
JM Kokosa - 1973 - search.proquest.com
The presence of five metabolic products of the antihypertensive drug hydralazine I have been detected in the urine of patients receiving 75-400 mg of the drug per day. Confirmation of …
Number of citations: 2 search.proquest.com
LB Lacagnin, HD Colby, JP O'donnell - Journal of Chromatography B …, 1986 - Elsevier
A selective high-performance liquid chromatographic assay for the separation and quantitation of the proposed hepatic microsomal metabolites of hydralazine (HP), phthalazine, …
Number of citations: 14 www.sciencedirect.com
AJ Streeter, JA Timbrell - Drug Metabolism and Disposition, 1983 - ASPET
A single dose of [1-14C]hydralazine is extensively metabolized in the rat as no unchanged drug is excreted in the urine, the major route of elimination of the drug. However, only a small …
Number of citations: 13 dmd.aspetjournals.org
X Qin, R Feng, B DI - Journal of China Pharmaceutical …, 2017 - pesquisa.bvsalud.org
Hydralazine-N-lactose is a main impurity in hydralazine tablets. Hydralazine and lactose were used as raw materials, and silica gel column and preparation column of octadecylsilane …
Number of citations: 2 pesquisa.bvsalud.org
Z Hossain, F Huq - researchgate.net
Hydralazine, widely used in the long term treatment of hypertension, can cause a disease with auto immune features known as lupus erythematosus that is characterized by connective …
Number of citations: 0 www.researchgate.net
H Zimmer - InPharma, 1975 - Springer
The formation of antibodies to hydralazine and/or its metabolites may play an important role in the pathogenesis of hydralazine-induced systemic lupus erythematosus. Several …
Number of citations: 0 link.springer.com
S Asadi, P Gharbani - 2013 - sid.ir
Two multivariate calibration methods are compared for the simultaneous chromatographic determination and separation of Sulfamethoxazole (SMX) and Phthalazine (PHZ) by High …
Number of citations: 13 www.sid.ir
T Talseth - Clinical Pharmacology & Therapeutics, 1977 - Wiley Online Library
Hydralazine was given orally in single doses of 10, 25, and 50 mg to 2 slow‐acetylating subjects, while 2 rapid‐acetylating subjects also received 100‐ and 150‐mg doses on different …
Number of citations: 44 ascpt.onlinelibrary.wiley.com
PA Reece - Medicinal research reviews, 1981 - Wiley Online Library
The long-lasting hypotensive and antihypertensive properties of hydralazine [I-hydrazinophthalazine (I)] were first reported in 1950 by Gross, Druey, and Meier, l and the drug has now …
Number of citations: 86 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.